![molecular formula C15H17NO2 B2738890 N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide CAS No. 2411315-15-4](/img/structure/B2738890.png)
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide, also known as DBY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBY is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide in laboratory experiments is its synthetic nature, which allows for precise control over the compound's properties. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is relatively stable and easy to handle compared to other compounds used in scientific research. However, one limitation of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for research involving N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide. One area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further studied for its antimicrobial properties and potential use as a new antibiotic. Finally, the mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further investigated to better understand how it works and potentially identify new targets for drug development.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide involves the reaction of 3,4-dihydro-1H-isochromen-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with but-2-ynoic acid to form N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-15(17)16-10-8-14-13-7-4-3-6-12(13)9-11-18-14/h3-4,6-7,14H,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAALGRRCTECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


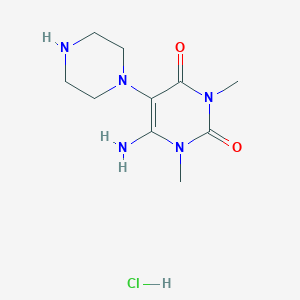
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
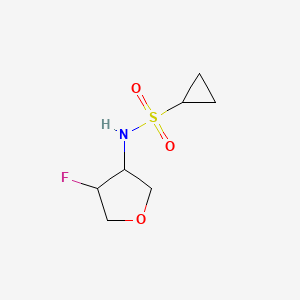
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
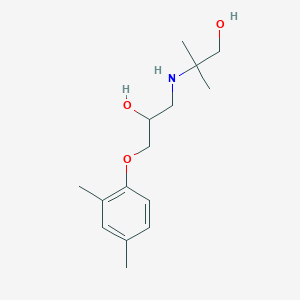
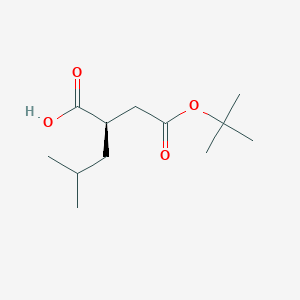
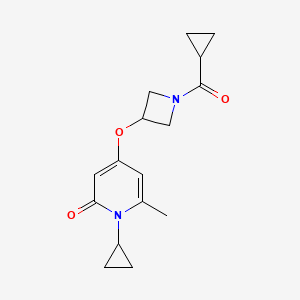
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)



methanone](/img/structure/B2738828.png)
